9-Ethyl-8-methyl-2-{5-[(2-nitrophenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NITROPHENYL) ETHER is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NITROPHENYL) ETHER typically involves multi-step organic synthesis. The process begins with the preparation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the furan and nitrophenyl groups. Common reagents used in these steps include ethylating agents, methylating agents, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NITROPHENYL) ETHER can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl functionalities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NITROPHENYL) ETHER may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its heterocyclic structure may impart desirable characteristics such as thermal stability and electronic properties.
Mechanism of Action
The mechanism of action of [5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NITROPHENYL) ETHER involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A related compound with a thiophene ring, used in various chemical syntheses.
Organochlorine Compounds: These compounds share some structural similarities and are used in a wide range of applications.
Uniqueness
What sets [5-(9-ETHYL-8-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (2-NITROPHENYL) ETHER apart is its unique combination of heterocyclic rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17N5O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H17N5O4S/c1-3-14-12(2)31-21-18(14)20-23-19(24-25(20)11-22-21)17-9-8-13(30-17)10-29-16-7-5-4-6-15(16)26(27)28/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
YBKGMZRDYQDEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=CC=C5[N+](=O)[O-])C |
Origin of Product |
United States |
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